molecular formula C15H15N3O2 B1410666 Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1951439-84-1

Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1410666
M. Wt: 269.3 g/mol
InChI Key: HDMNCBCLTIOBJY-UHFFFAOYSA-N
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Description

“Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a cyanobenzyl group and an ethyl carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrazole ring substituted with a cyanobenzyl group and an ethyl carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring, cyanobenzyl group, and ethyl carboxylate group would likely influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate and its derivatives has been a subject of study due to their structural complexity and potential applications. For instance, a study focused on the synthesis and crystal structure analysis of a similar compound, highlighting its monoclinic crystal structure and potential fungicidal and plant growth regulation activities (L. Minga, 2005).

Bioassay and Plant Growth Regulation

  • Preliminary bioassays of synthesized compounds, including variants of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate, indicated potential in fungicidal applications and plant growth regulation. This suggests a potential agricultural application for these compounds (李明 et al., 2005).

Regioselective Synthesis and Crystallography

  • Research on the regioselective synthesis of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives has demonstrated significant advancements. One study described the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, emphasizing the significant reduction in reaction times and the support of crystallographic data for the structure of the synthesized compounds (P. Machado et al., 2011).

Corrosion Inhibition

  • The application of pyrazole derivatives, closely related to Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate, in corrosion inhibition has been explored. Studies have shown that these compounds can significantly reduce the corrosion rate of steel in hydrochloric acid, with the inhibiting action increasing with the concentration of the pyrazole compounds (L. Herrag et al., 2007).

Antioxidant Properties and DFT Calculations

  • A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized, including its antioxidant properties. The study involved detailed spectroscopic methods and X-ray diffraction studies, and the compound was evaluated for its antioxidant susceptibilities through various methods, highlighting its potential in this area (S. Naveen et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, due to the biological activities of many pyrazole compounds .

properties

IUPAC Name

ethyl 1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-3-20-15(19)14-10-18(17-11(14)2)9-13-6-4-5-12(7-13)8-16/h4-7,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMNCBCLTIOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136071
Record name 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate

CAS RN

1951439-84-1
Record name 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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